molecular formula C13H12N2 B13987447 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile CAS No. 138453-01-7

4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile

Cat. No.: B13987447
CAS No.: 138453-01-7
M. Wt: 196.25 g/mol
InChI Key: BMSYPCCQNDXLLS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzonitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile typically involves the reaction of 2,5-dimethylpyrrole with benzonitrile derivatives. One common method includes the condensation of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions, followed by a dehydration step to form the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties[][3].

    Medicine: Explored for its potential as an inhibitor of specific enzymes, such as dihydrofolate reductase and enoyl ACP reductase[][3].

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices[][3].

Comparison with Similar Compounds

Uniqueness: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in medicinal chemistry and materials science.

Properties

CAS No.

138453-01-7

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(2,5-dimethyl-1H-pyrrol-3-yl)benzonitrile

InChI

InChI=1S/C13H12N2/c1-9-7-13(10(2)15-9)12-5-3-11(8-14)4-6-12/h3-7,15H,1-2H3

InChI Key

BMSYPCCQNDXLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C2=CC=C(C=C2)C#N

Origin of Product

United States

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